molecular formula C8H9Br B123539 1-Bromo-3-ethylbenzene CAS No. 2725-82-8

1-Bromo-3-ethylbenzene

Cat. No.: B123539
CAS No.: 2725-82-8
M. Wt: 185.06 g/mol
InChI Key: ZRFJYAZQMFCUIX-UHFFFAOYSA-N
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Safety and Hazards

1-Bromo-3-ethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-ethylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .

Mode of Action

This compound undergoes a process known as Electrophilic Aromatic Substitution (EAS) . This process involves two steps :

Biochemical Pathways

The EAS reaction of this compound affects the aromaticity of the benzene ring . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

Like other organic compounds, itsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the EAS reaction is a substituted benzene ring , where a hydrogen atom on the benzene ring is replaced by a bromine atom . This substitution can significantly alter the chemical properties of the benzene ring, potentially leading to different reactivity and interactions with other molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst can speed up the EAS reaction . Additionally, the reaction is typically carried out in a controlled environment to ensure optimal conditions for the reaction .

Biochemical Analysis

Biochemical Properties

1-Bromo-3-ethylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of novel compounds. It is used as a reagent to synthesize benzo[1,4]diazepin-2-one derivatives, which act as endothelin receptor agonists and can potentially reduce arterial blood pressure in humans . The compound interacts with various enzymes and proteins during these reactions, facilitating the formation of new chemical bonds and the modification of existing molecular structures.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in the production and utilization of cellular metabolites . Additionally, this compound may impact cell signaling by modifying the activity of receptors and other signaling molecules, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can participate in electrophilic aromatic substitution reactions, where it forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as nucleophilic substitution or elimination, leading to the formation of new compounds. The compound’s interactions with biomolecules, such as enzymes and receptors, can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored in a sealed, dry environment at room temperature . Over time, it may degrade, leading to changes in its chemical properties and biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as irritation to the eyes, respiratory system, and skin . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its transformation and utilization within cells. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are further processed by cellular enzymes . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation and activity within different tissues, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its participation in biochemical reactions, ultimately affecting its overall biological activity .

Chemical Reactions Analysis

1-Bromo-3-ethylbenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield 3-ethylbenzonitrile .

Comparison with Similar Compounds

1-Bromo-3-ethylbenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFJYAZQMFCUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181706
Record name Benzene, 1-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2725-82-8
Record name 1-Bromo-3-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2725-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-ethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-ethylbenzene
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Synthesis routes and methods I

Procedure details

To a 50% aqueous sulfuric acid solution (43.6 g) of 3-ethylaniline (10.0 g, 82.5 mmol) was added dropwise at 0° C. an aqueous solution (16.5 mL) of sodium nitrite (6.83 g, 99.0 mmol) over 30 min. The obtained reaction mixture was stirred at 0° C. for 45 min. This diazonium salt solution was added by small portions to a 48% hydrobromic acid solution (82.5 mL) of copper(I) bromide (12.4 g, 86.6 mmol) being gently refluxed under heating. After the addition, the reaction mixture was refluxed under heating for 30 min. The reaction mixture was cooled to room temperature and extracted with ether. The extract was washed successively with 1N aqueous sodium hydroxide solution and saturated brine, filtrated, dried and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=20:1) to give the title compound (6.13 g, yield 40%). oil.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

To a solution of 3-ethylaniline (10.0 g, 82.5 mmol) in 50% sulfanic acid (43.6 g) was added dropwise an aqueous solution (16.5 mL) of sodium nitrite (6.83 g, 99.0 mmol) over 30 minutes at 0° C. The resulting reaction mixture was stirred for 45 minutes at 0° C. This diazonium salt solution was added dropwise to a solution of copper (I) bromide (12.4 g, 86.6 mmol) in a 48% hydrobromic acid (82.5 mL) while heating gently under reflux. After the addition, the reaction mixture was heated to reflux for 30 minutes. The reaction mixture was cooled to room temperature, and extracted with ether. The extracts were sequentially washed with a 1N-aqueous sodium hydroxide solution and brine, and filtrated, dried, and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=20:1) to obtain a title compound (6.13 g, yield 40%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Name
copper (I) bromide
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-ethylbenzene
Reactant of Route 2
1-Bromo-3-ethylbenzene
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
1-Bromo-3-ethylbenzene
Reactant of Route 6
1-Bromo-3-ethylbenzene

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